molecular formula C29H31N9O3 B608641 LOXO-292 CAS No. 2222755-14-6

LOXO-292

货号 B608641
CAS 编号: 2222755-14-6
分子量: 553.627
InChI 键: GTQISTQEBXXLPC-UBVWURDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selpercatinib (LOXO-292) is a novel, ATP-competitive, highly selective, small-molecule RET kinase inhibitor . It is used for the treatment of RET-driven non-small cell lung cancer, medullary thyroid cancer, and thyroid cancer in appropriate patient populations . It has demonstrated significant anti-tumor activity in diverse RET fusion-positive solid tumor patients .


Synthesis Analysis

Selpercatinib is a potent inhibitor of RET (rearranged during transfection) signaling pathway, which plays a crucial role in the development and progression of certain types of cancers . It inhibits the phosphorylation of a KIF5B-RET fusion protein expressed in HEK293 cells . The “gain of function” mutations in the RET gate-keeper residue, Val804, confers resistance to the majority of known RET inhibitors, including vandetanib. To curtail this resistance, researchers developed selpercatinib (LOXO-292) against the RET gate-keeper mutant forms – V804M and V804L .


Molecular Structure Analysis

The molecular formula of Selpercatinib is C29H31N7O3 . It is a small molecule with a molar mass of 525.613 g/mol .


Chemical Reactions Analysis

Selpercatinib is an inhibitor of the receptor tyrosine kinase RET . It inhibits the phosphorylation of a KIF5B-RET fusion protein expressed in HEK293 cells . It has a mean absolute bioavailability of 73% in volunteers and is not significantly affected by a high-fat meal . The drug has an apparent clearance (CL/F) of 6 L/h and a half-life (t½) of 32 hours . Metabolism primarily occurs through cytochrome P450 (CYP) 3A4 .


Physical And Chemical Properties Analysis

Selpercatinib is a powder with a molecular formula of C29H31N7O3 and a molecular weight of 525.613 .

科学研究应用

  1. RET-Altered Cancers的治疗:LOXO-292已显示出对携带RET基因改变的人类癌细胞系具有强效和选择性的抗RET活性。它对携带RET基因改变、多激酶抑制剂耐药的癌症有效,为携带RET M918T突变的髓样甲状腺癌和KIF5B-RET融合阳性肺癌患者提供临床益处 (Subbiah et al., 2018)

  2. 用于患有RET基因改变的儿童患者:在儿童患者中,LOXO-292已证明对携带RET基因融合的肿瘤具有有效性和安全性。它在儿童中耐受良好,并在各种儿童癌症中显示出部分反应 (Gerdemann et al., 2019)

  3. 选择性抑制RET激酶:作为一种选择性抑制剂,LOXO-292靶向各种RET突变体和携带RET融合产物,导致对具有增强RET活性的肿瘤的细胞生长抑制。它在具有RET过表达和激活突变的癌症的发展和进展中发挥关键作用 (Definitions, 2020)

  4. 用于携带NTRK基因融合的实体肿瘤的治疗:LOXO-292在治疗携带NTRK基因融合的实体肿瘤方面也显示出潜力。它靶向这些融合基因编码的蛋白质,导致在各种癌症中的显著临床活性 (Cancer discovery, 2016)

  5. 在非小细胞肺癌(NSCLC)中的疗效:在携带RET融合阳性NSCLC患者中,LOXO-292已显示出显著和持久的抗肿瘤活性。在先前接受治疗和未接受治疗的患者中,它耐受良好,并且具有显著的客观反应率 (Goto et al., 2020)

安全和危害

Selpercatinib can cause serious side effects including liver toxicity, high blood pressure, heart rhythm changes due to prolongation of heart electrical activity (QT prolongation), bleeding, allergic reactions, impaired wound healing and harm to an unborn baby . The labeling for Retevmo contains warnings and precautions for hepatotoxicity (evidence of liver dysfunction), interstitial lung disease (ILD)/pneumonitis, hypertension, QT interval prolongation, hemorrhagic events, hypersensitivity, tumor lysis syndrome, risk of impaired wound healing, hypothyroidism, and embryo-fetal toxicity .

属性

IUPAC Name

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQISTQEBXXLPC-UBVWURDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ret-IN-1

CAS RN

2222755-14-6
Record name 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
985
Citations
A Drilon, G Oxnard, L Wirth, B Besse, O Gautschi… - Journal of Thoracic …, 2019 - jto.org
Background No targeted therapy is currently approved for patients with RET fusion-positive non-small cell lung cancer (NSCLC). LOXO-292 is a highly selective RET inhibitor with …
Number of citations: 99 www.jto.org
G Oxnard, V Subbiah, K Park, T Bauer, L Wirth… - Journal of Thoracic …, 2018 - jto.org
… LOXO-292 is a highly selective RET inhibitor, with preclinical activity against diverse RET fusions, potential acquired resistance mutations, and against brain metastases. …
Number of citations: 39 www.jto.org
AE Drilon, V Subbiah, GR Oxnard, TM Bauer… - 2018 - ascopubs.org
… LOXO-292 selectively targets RET and has preclinical … No AEs ≥ grade 3 were attributed to LOXO-292. The ORR in … Conclusions: LOXO-292 was well-tolerated and had marked …
Number of citations: 126 ascopubs.org
R Guo, M Schreyer, JC Chang… - JCO precision …, 2019 - ncbi.nlm.nih.gov
… brain metastases before LOXO-292 therapy. The activity of LOXO-292 in the CNS can be … In addition, LOXO-292 was designed to target potential resistance mechanisms that can …
Number of citations: 45 www.ncbi.nlm.nih.gov
A Andreev-Drakhlin, M Cabanillas, B Amini… - JCO Precision …, 2020 - ncbi.nlm.nih.gov
… Clinical activity of selpercatinib (LOXO-292) in medullary thyroid cancer with extensive CNS metastases. (A) Magnetic resonance imaging (MRI) oblique axial cerebellar images of the …
Number of citations: 22 www.ncbi.nlm.nih.gov
L Wirth, E Sherman, A Drilon, B Solomon, B Robinson… - Annals of …, 2019 - Elsevier
… LOXO-292 is a highly selective RET inhibitor with activity across known oncogenic RET fusions and mutations. Based on initial data from LIBRETTO-001, LOXO-292 … LOXO-292 is a …
Number of citations: 38 www.sciencedirect.com
V Velcheti, T Bauer, V Subbiah, M Cabanillas… - Journal of Thoracic …, 2017 - jto.org
… was the first lung cancer patient to receive LOXO-292. She achieved a rapid, confirmed … LOXO-292 in the setting of brain metastases, achieved a PR with escalating doses of LOXO-292 (…
Number of citations: 19 www.jto.org
M Takeda, S Watanabe, SM Rothenberg, J Kherani… - Cancer Research, 2020 - AACR
Background: Activating RET gene fusions have been reported in diverse solid tumors but <0.1% of breast cancers. Selpercatinib (LOXO-292), an investigational, highly selective and …
Number of citations: 4 aacrjournals.org
MH Shah, EJ Sherman, B Robinson, BJ Solomon… - 2020 - ascopubs.org
3594 Background: Selpercatinib (LOXO-292) is a highly selective and potent small molecule RET kinase inhibitor. Here we report an update on the efficacy and safety of selpercatinib in …
Number of citations: 15 ascopubs.org
LJ Wirth, EJ Sherman, B Robinson… - Annals of …, 2021 - annalsofoncology.org
Background Selpercatinib is a highly selective and potent small molecule RET kinase inhibitor. Here we report an update on the efficacy, including tumor assessment by blinded …
Number of citations: 1 www.annalsofoncology.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。